
N-(1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-naphthamide is a useful research compound. Its molecular formula is C26H24N4O2 and its molecular weight is 424.504. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Interaction and Binding Analysis
The compound N-(1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-naphthamide, due to its structural similarity with various pyrazole derivatives, may engage in significant molecular interactions, particularly with cannabinoid receptors. For instance, a related compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, demonstrated potent and selective antagonism for the CB1 cannabinoid receptor. This interaction was elucidated using AM1 molecular orbital method and comparative molecular field analysis (CoMFA), suggesting that the aromatic ring moiety significantly contributes to the steric binding interaction with the receptor, similar to cannabinoid agonists. Such insights could imply that this compound may have applications in studying receptor-ligand interactions and developing pharmacophore models for CB1 receptor ligands (Shim et al., 2002).
Heterocyclic Synthesis and Antimicrobial Applications
Compounds with structural features similar to this compound have been explored in the synthesis of diverse heterocyclic compounds with potential antimicrobial activities. For example, reactions involving naphtho[2,1-b]pyranone with arylmethylenemalononitriles or elemental sulfur in the presence of piperidine led to the formation of dibenzo[c,f]chromenes and thieno[3,4-d]naphtho[2,1-b]pyranone, respectively. Such synthetic pathways underscore the utility of this compound class in generating novel antimicrobial agents (El-Gaby et al., 2000).
Synthesis of Nicotinamide, Thieno[2,3-b]pyridine, and Bi- or Tricyclic Annulated Pyridine Derivatives
N-1-Naphthyl-3-oxobutanamide, structurally related to this compound, has been utilized in the synthesis of nicotinamide, thieno[2,3-b]pyridine, and bi- or tricyclic annulated pyridine derivatives containing naphthyl moiety. This illustrates the compound's versatility in synthesizing complex heterocyclic structures that could have various pharmacological and chemical applications (Hussein et al., 2009).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-naphthamide involves the reaction of 1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-amine with 2-naphthoyl chloride in the presence of a base to form the target compound.", "Starting Materials": [ "1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-amine", "2-naphthoyl chloride", "Base (e.g. triethylamine, pyridine)" ], "Reaction": [ "Step 1: Dissolve 1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-amine in a suitable solvent (e.g. dichloromethane, chloroform) and add a base (e.g. triethylamine, pyridine) to the solution.", "Step 2: Slowly add 2-naphthoyl chloride to the reaction mixture while stirring at room temperature.", "Step 3: Continue stirring the reaction mixture for several hours (e.g. 6-12 hours) at room temperature or at a slightly elevated temperature (e.g. 40-50°C).", "Step 4: After completion of the reaction, quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g. ethyl acetate, dichloromethane).", "Step 5: Purify the crude product by column chromatography or recrystallization to obtain the target compound as a solid." ] } | |
Numéro CAS |
1319206-72-8 |
Formule moléculaire |
C26H24N4O2 |
Poids moléculaire |
424.504 |
Nom IUPAC |
N-[1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C26H24N4O2/c31-25(21-11-10-18-6-4-5-9-20(18)16-21)27-22-12-14-30(15-13-22)26(32)24-17-23(28-29-24)19-7-2-1-3-8-19/h1-11,16-17,22H,12-15H2,(H,27,31)(H,28,29) |
Clé InChI |
XCGWKBPYEHROFH-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1NC(=O)C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC(=NN4)C5=CC=CC=C5 |
Solubilité |
soluble |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{2-[4-(Trifluoromethyl)pyrimidin-2-yl]pyrrolidin-1-yl}prop-2-en-1-one](/img/structure/B2371368.png)
![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide](/img/structure/B2371370.png)
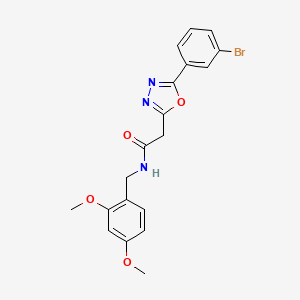

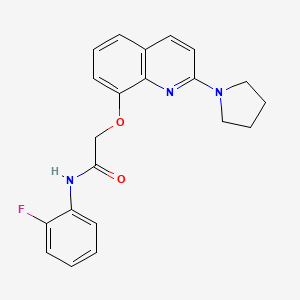

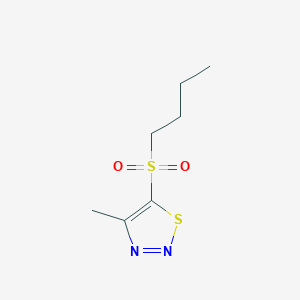


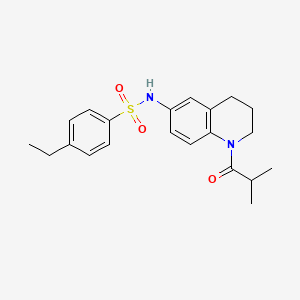
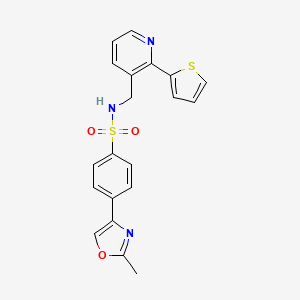
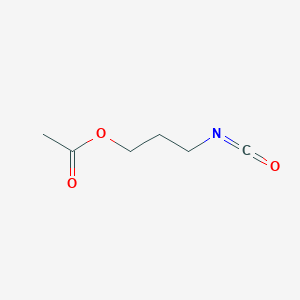
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2371389.png)
